N-tert-butyl-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide
Description
The compound N-tert-butyl-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide (hereafter referred to as the "target compound") is a complex polycyclic molecule featuring:
- A decahydroisoquinoline core with a tert-butyl carboxamide substituent.
- A 2-hydroxy-3-amino-4-phenylsulfanylbutyl side chain linked to the isoquinoline nitrogen.
- A 3-hydroxy-2-methylbenzoyl group as the acylating agent for the amino functionality.
Properties
IUPAC Name |
N-tert-butyl-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGYKUNXZHXKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861426 | |
| Record name | N-tert-Butyl-2-[2-hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Nelfinavir is synthesized through a multi-step process involving several key intermediatesThe final steps involve the coupling of these intermediates to form the complete nelfinavir molecule .
Industrial Production Methods: Industrial production of nelfinavir involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Nelfinavir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and bioavailability in the human body .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of nelfinavir include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions include various oxidative metabolites, which are primarily excreted in the feces. These metabolites are crucial for the drug’s pharmacokinetics and overall efficacy .
Scientific Research Applications
Nelfinavir has been extensively studied for its applications beyond HIV treatment. It has shown potential in the treatment of other viral infections, including COVID-19, due to its ability to inhibit viral proteases . Additionally, nelfinavir has demonstrated anti-cancer properties, making it a candidate for drug repurposing in oncology . Its ability to induce endoplasmic reticulum stress and apoptosis in cancer cells has been a focal point of research .
Mechanism of Action
Nelfinavir exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the cleavage of viral polyproteins into functional proteins. This inhibition prevents the maturation of infectious viral particles, thereby reducing the viral load in patients . The drug binds to the active site of the protease enzyme, blocking its activity and disrupting the viral replication cycle .
Comparison with Similar Compounds
Key Structural Analogs
The following analogs share structural motifs with the target compound:
Structural and Electronic Comparisons
Core Heterocycle: The target compound’s decahydroisoquinoline core provides rigidity and stereochemical complexity, which may enhance target binding specificity compared to the thiazolidine analog .
Substituent Effects :
- The phenylsulfanyl group in the target compound and may confer metabolic stability compared to sulfinyl/sulfonamide groups in , which are more prone to oxidation .
- The 3-hydroxy-2-methylbenzoyl group in the target compound and could enhance hydrogen-bonding capacity relative to the Boc-protected amine in .
Stereochemistry: The (2S,3S) configuration in the hydroxy-amino side chain (target compound and ) is critical for chiral recognition in enzyme-binding pockets, as seen in protease inhibitors like saquinavir derivatives .
Hypothetical Pharmacological Implications
While direct activity data for the target compound are absent, structural parallels suggest:
- Enzyme Inhibition: The isoquinoline core and tert-butyl carboxamide may target proteases or kinases, similar to HIV protease inhibitors (e.g., saquinavir) .
- Electrophile Scavenging : The phenylsulfanyl group could enhance glutathione conjugation, akin to BHA-induced glutathione S-transferase activation .
- Metabolic Stability : The tert-butyl group may reduce cytochrome P450-mediated oxidation, extending half-life compared to analogs with labile substituents .
Biological Activity
N-tert-butyl-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide (commonly referred to as compound IQP0410) is a synthetic compound that has garnered attention for its potential biological activities. This article will explore the compound's structure, biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of IQP0410 is , and it features a complex structure that includes an isoquinoline core. The compound's structure is characterized by multiple functional groups that contribute to its biological activity.
Research indicates that IQP0410 exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress. This property may be beneficial in preventing cellular damage associated with various diseases.
- Anticancer Properties : Studies have demonstrated that IQP0410 can inhibit cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells.
- Anti-inflammatory Effects : Preliminary data suggest that IQP0410 may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antiviral Activity : Some studies indicate that the compound may exhibit antiviral properties against certain viral strains, making it a candidate for further investigation in antiviral drug development.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in Cancer Research explored the effects of IQP0410 on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and significant induction of apoptosis markers such as caspase activation and PARP cleavage. The study concluded that IQP0410 could be a promising candidate for breast cancer therapy due to its selective toxicity towards cancer cells while maintaining low toxicity to normal cells.
Pharmacological Profile
The pharmacokinetics of IQP0410 has not been extensively studied; however, initial assessments suggest favorable absorption characteristics with potential for oral bioavailability. Further studies are needed to determine its metabolic pathways and excretion routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
